(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one
Description
This compound belongs to the imidazolidinone class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and a ketone group. The Z-configuration at the 5-position ensures a planar geometry due to the methylidene substituent linked to a 4,5-dimethoxy-2-methylphenyl aromatic system. This structural profile suggests applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial activity studies .
Properties
IUPAC Name |
(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-5-6-18-15(19)12(17-16(18)22)8-11-9-14(21-4)13(20-3)7-10(11)2/h7-9H,5-6H2,1-4H3,(H,17,22)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIDLZYQKJCCTD-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2C)OC)OC)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OC)OC)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its role as an mTOR inhibitor . The mechanistic pathway involves:
- Inhibition of mTOR Pathway : The mTOR (mechanistic target of rapamycin) pathway is crucial for cell growth and proliferation. Inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antioxidant Properties : The presence of the sulfanylidene group contributes to its antioxidant capacity, potentially reducing oxidative stress in cells .
Biological Activity and Efficacy
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
- Cell Line Studies : In vitro studies demonstrate that the compound effectively inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicate significant potency in disrupting cellular proliferation .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Antimicrobial Properties
The compound has shown promising results against certain bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Comparison with Similar Compounds
Structural Analog 1: (5Z)-3-(3-Chlorophenyl)-5-[(4-Methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Core Structure: Imidazolidinone with a 4-methoxyphenylmethylidene group.
- Substituents :
- 3-position: 3-Chlorophenyl (electron-withdrawing, enhancing electrophilicity).
- 5-position: 4-Methoxyphenyl (moderate electron-donating effect).
- Key Differences :
- The absence of 4,5-dimethoxy and 2-methyl groups reduces steric bulk compared to the target compound.
- Chlorine substituent may lower solubility but increase binding affinity to hydrophobic enzyme pockets.
- Implications : Higher reactivity due to chloro group but reduced metabolic stability compared to dimethoxy derivatives .
Structural Analog 2: (5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
- Core Structure: Thiazolidinone (sulfur atom replaces oxygen in the heterocycle).
- Substituents :
- 5-position: 2,4-Dichlorophenyl (strong electron-withdrawing effect).
- 3-position: Isopropyl (branched alkyl chain increases steric hindrance).
- Key Differences: Thiazolidinone core may alter electronic properties and hydrogen-bonding capacity.
- Implications : Higher membrane permeability due to sulfur atom but increased risk of off-target interactions .
Structural Analog 3: (5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
- Core Structure: Thiazolidinone with a pyrazole-linked aromatic system.
- Substituents :
- 5-position: Pyrazole moiety with 4-ethoxy-2-methylphenyl and phenyl groups.
- 3-position: Isopropyl.
- Ethoxy group improves solubility compared to chloro or methoxy substituents.
- Implications : Enhanced target specificity due to bulky pyrazole group but reduced synthetic accessibility .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: Thiazolidinone derivatives (e.g., Analog 2) exhibit stronger electron-withdrawing character due to sulfur, favoring interactions with nucleophilic enzyme residues. Imidazolidinones (e.g., Target Compound) may offer better metabolic stability .
- Solubility : Ethoxy and methoxy groups (Target Compound, Analog 3) enhance aqueous solubility compared to chloro substituents (Analog 1, 2).
- Biological Activity : Pyrazole-containing analogs (Analog 3) show promise in targeted therapies, while dichlorophenyl derivatives (Analog 2) may have broader antimicrobial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
